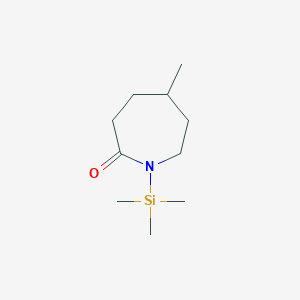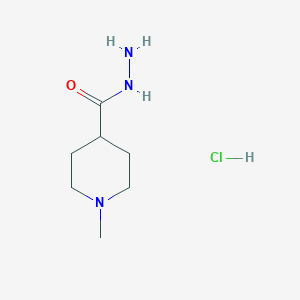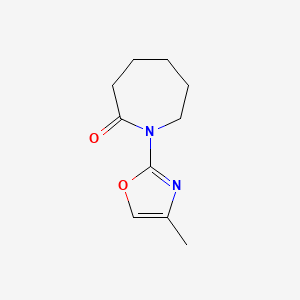
7-Hydroxy-8-(hydroxymethyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties. The structure of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one includes a chromenone core with hydroxy and hydroxymethyl substituents, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts. For instance, the reaction of 7-hydroxycoumarin with formaldehyde under basic conditions can yield 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one .
Industrial Production Methods
Industrial production of coumarin derivatives, including 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one, often involves optimizing reaction conditions to maximize yield and purity. This may include the use of various catalysts, solvents, and reaction temperatures. The Pechmann condensation remains a widely used method due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-8-(carboxymethyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-8-(hydroxymethyl)-dihydrochromen-4-one.
Substitution: Formation of various substituted chromenones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Wirkmechanismus
The biological activity of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its structure allows it to bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic properties.
7-hydroxy-4-methyl-8-(hydroxymethyl)chromen-2-one: Similar structure with additional methyl group.
4-hydroxycoumarin: Used as an anticoagulant.
Uniqueness
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 8-position enhances its reactivity and potential for further functionalization compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
20050-50-4 |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
7-hydroxy-8-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O4/c11-5-7-8(12)2-1-6-9(13)3-4-14-10(6)7/h1-4,11-12H,5H2 |
InChI-Schlüssel |
YHPZNOCRGSDVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)C=CO2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
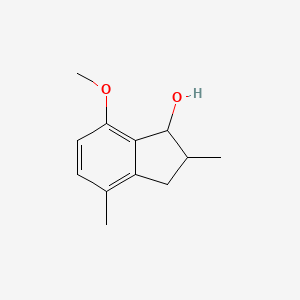

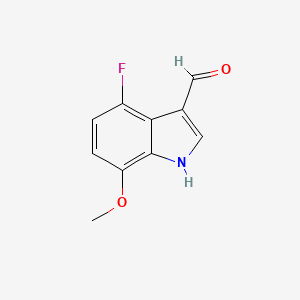
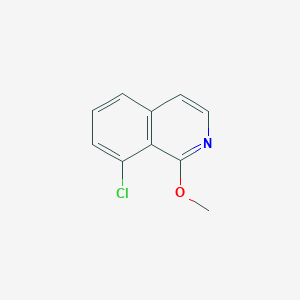

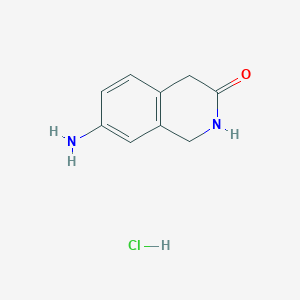

![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)

